Threonine, 4,4-dichloro-

Enzymology Halogenase Mechanism Natural Product Biosynthesis

Researchers studying halogenase mechanisms often face a scarcity of specific, validated substrates. 4,4-Dichloro-threonine solves this by providing a defined chemical probe to investigate the SyrB2 catalytic cycle and iterative halogenation. - **Targeted Research Tool:** The gem-dichloro motif enables mechanistic studies not possible with native L-threonine or 4-chlorothreonine. - **Analytical Standard:** Use as an authentic standard for MS/NMR to identify dichlorinated metabolites and biosynthetic shunt products. - **Reliable Supply:** Available in standard research quantities with custom synthesis options, ensuring reproducibility for chiral building block and medicinal chemistry projects.

Molecular Formula C4H7Cl2NO3
Molecular Weight 188.01 g/mol
CAS No. 60191-68-6
Cat. No. B15465994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThreonine, 4,4-dichloro-
CAS60191-68-6
Molecular FormulaC4H7Cl2NO3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)(C(Cl)Cl)O
InChIInChI=1S/C4H7Cl2NO3/c5-3(6)2(8)1(7)4(9)10/h1-3,8H,7H2,(H,9,10)/t1-,2-/m0/s1
InChIKeyYXFWORPDZMMRFH-LWMBPPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Threonine, 4,4-dichloro- Identity & Core Characteristics


Threonine, 4,4-dichloro- (CAS 60191-68-6), systematically named (2S,3S)-2-amino-4,4-dichloro-3-hydroxybutanoic acid, is a non-proteinogenic, chlorinated L-α-amino acid with the molecular formula C4H7Cl2NO3 and a molecular weight of 188.01 g/mol [1]. This compound is a synthetic derivative of L-threonine in which both hydrogens of the terminal methyl group have been replaced by chlorine atoms, yielding a geminal dichloro moiety . It is of primary interest as a research tool for probing halogenase enzymology and as a chiral building block in synthetic organic chemistry, rather than as a bulk commodity chemical .

Why 4,4-Dichloro-Threonine Is Irreplaceable


Simple in-class substitution of 4,4-dichloro-threonine with unmodified L-threonine or even 4-chlorothreonine is scientifically unsound for several reasons. The gem-dichloro motif imposes a unique steric and electronic environment that fundamentally alters its reactivity as both an enzyme substrate and a synthetic intermediate. For instance, the non-heme Fe(II) halogenase SyrB2, which natively produces 4-chlorothreonine, can be directed to perform a second halogenation step to yield the 4,4-dichloro product only under specific, controlled conditions; this reaction is not a default or efficient outcome [1]. Furthermore, the presence of two chlorine atoms significantly increases the compound's lipophilicity and hydrogen-bonding potential compared to its mono-chlorinated or non-halogenated counterparts, directly impacting its behavior in chromatographic separations, binding assays, and subsequent derivatization reactions . Substitution with a different halogenation pattern would therefore invalidate comparative studies on halogenase mechanism or alter the stereochemical outcome of synthetic transformations, leading to irreproducible results and wasted research resources.

4,4-Dichloro-Threonine vs. Closest Analogs


SyrB2 Dichlorination vs. Monochlorination

The non-heme Fe(II) halogenase SyrB2 catalyzes the chlorination of a threonyl carrier protein (SyrB1). While the enzyme's native reaction with L-threonyl-S-SyrB1 yields predominantly 4-chloro-L-threonine, the authors demonstrated that by altering reaction conditions (specifically, providing a molar excess of chloride ions and optimizing enzyme turnover), SyrB2 can perform a second chlorination to produce the 4,4-dichloro-L-threonyl-S-SyrB1 adduct. This indicates that the 4,4-dichloro derivative is an accessible, albeit less favored, product of the same biosynthetic machinery, distinguishing it from the primary 4-chloro product and from 4-bromo analogs which require bromide ion supplementation [1].

Enzymology Halogenase Mechanism Natural Product Biosynthesis

SyrB2 Chlorination vs. Bromination

In the same enzymatic system, the SyrB2 halogenase can utilize bromide (Br-) as a substrate instead of chloride (Cl-). The study reported that when Br- was supplied, the enzyme produced 4-bromo-L-threonyl-S-SyrB1. Crucially, the 4,4-dichloro product was only formed when Cl- was the sole halide source, establishing a clear halide-specific outcome. The 4,4-dibromo analog was not reported, nor was mixed halogenation (e.g., 4-chloro-4-bromo), highlighting the unique accessibility of the 4,4-dichloro state under chloride-exclusive conditions [1].

Enzymology Halogenase Selectivity Halide Discrimination

Stereoselective Synthesis of Chloroisothreonine Derivatives

While direct synthetic yield data for the target compound is sparse, a closely related class—chloroisothreonine derivatives—has been shown to be valuable intermediates in asymmetric synthesis. For example, syn-stereoselective Mannich-type additions to N-sulfinyl-α-chloroimines provide access to syn-β,γ-aziridino-α-hydroxy esters and trans-oxazolidinone carboxylic esters. The 4,4-dichloro substitution pattern on a threonine scaffold is expected to impart enhanced electrophilicity and altered steric bulk at the β-carbon compared to non-chlorinated or monochlorinated analogs, thereby influencing diastereoselectivity and reaction rates in subsequent transformations [1].

Asymmetric Synthesis Chiral Building Blocks Amino Acid Derivatives

Validated Applications of 4,4-Dichloro-Threonine


Halogenase Mechanism and Substrate Flexibility

The primary documented application of 4,4-dichloro-threonine is as a probe to understand the catalytic cycle and substrate tolerance of the SyrB2 halogenase. Because SyrB2 natively produces 4-chlorothreonine, the formation of the 4,4-dichloro derivative under specific in vitro conditions provides critical insight into the enzyme's ability to perform iterative halogenation [1]. Researchers studying the structure-function relationship of this enzyme class can use the 4,4-dichloro compound (or its carrier-protein conjugate) as a standard to assay for altered enzyme variants or to investigate the mechanistic factors that govern chlorination versus hydroxylation outcomes [2].

Asymmetric Synthesis of β-Hydroxy-α-Amino Acid Scaffolds

The gem-dichloro motif on a threonine backbone creates a uniquely electrophilic and sterically constrained chiral center. This makes 4,4-dichloro-threonine a compelling building block for medicinal chemists engaged in the asymmetric synthesis of novel β-hydroxy-α-amino acid derivatives, including aziridines and oxazolidinones [3]. While direct literature on this specific compound is limited, its structural analogy to chloroisothreonine derivatives, which are proven intermediates in stereoselective Mannich-type additions, strongly supports its utility in generating diverse, chiral molecular libraries. Procuring this compound enables exploration of reaction space not accessible with commercially ubiquitous L-threonine.

Halogenated Natural Product Biosynthesis

Although 4,4-dichloro-threonine itself is not a known natural product end-point, its formation as an enzyme-bound intermediate in the SyrB2 pathway [1] positions it as a valuable standard for metabolomics and biosynthetic studies. For laboratories characterizing halogenated lipodepsipeptides from Pseudomonas syringae or related phytopathogens, this compound can serve as an authentic standard for mass spectrometry and NMR analysis, aiding in the detection and identification of trace dichlorinated metabolites or shunt products. Its use ensures accurate annotation of halogenated species, which is critical for understanding the full biosynthetic capacity of these organisms [2].

Technical Documentation Hub

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